2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole

Benzothiazole-piperazine SAR Carbonyl positional isomerism Target engagement

Procure CAS 897470-26-7 for its unique asymmetric architecture: two chemically distinct benzothiazole environments (6-ethoxybenzothiazol-2-yl and benzothiazole-6-carbonyl) on a single piperazine core. This enables sequential, chemoselective derivatization for heterobifunctional degrader (PROTAC) design—impossible with symmetric analogs. Ideal for regioisomeric SAR studies alongside CAS 862977-05-7 and 897470-13-2 to map ethoxy and carbonyl positional effects on potency. Suited for diversity-oriented screening libraries targeting unexplored 6-ethoxy/6-carbonyl chemical space.

Molecular Formula C21H20N4O2S2
Molecular Weight 424.5 g/mol
CAS No. 897470-26-7
Cat. No. B3298441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole
CAS897470-26-7
Molecular FormulaC21H20N4O2S2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C21H20N4O2S2/c1-2-27-15-4-6-17-19(12-15)29-21(23-17)25-9-7-24(8-10-25)20(26)14-3-5-16-18(11-14)28-13-22-16/h3-6,11-13H,2,7-10H2,1H3
InChIKeyIPOZVRKFYCMVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole (CAS 897470-26-7): Structural Baseline and Compound Class Context for Procurement Decisions


2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole (CAS 897470-26-7) is a synthetic heterocyclic compound belonging to the benzothiazole-piperazine hybrid class. Its structure integrates two benzothiazole rings connected by a piperazine linker, with a carbonyl bridge at the 6-position of one benzothiazole and an ethoxy substituent at the 6-position of the other . The benzothiazole-piperazine scaffold is a privileged structural motif in medicinal chemistry, extensively investigated for anticancer, acetylcholinesterase (AChE) inhibitory, and antimicrobial applications [1][2]. However, as of April 2026, no peer-reviewed primary research article or patent explicitly reports quantitative biological activity data (e.g., IC50, Ki, EC50) for this specific CAS number in a comparator-based context [3].

Why Benzothiazole-Piperazine Compounds Cannot Be Interchanged: The Specificity Challenge for 2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole (CAS 897470-26-7)


Within the benzothiazole-piperazine class, two structural variables profoundly modulate biological activity: (i) the position and nature of the substituent on the benzothiazole ring (e.g., ethoxy vs. fluoro vs. methyl), and (ii) the identity of the carbonyl-linked moiety on the piperazine (e.g., benzothiazole-6-carbonyl vs. benzothiazole-2-carbonyl vs. benzonitrile). Published SAR studies demonstrate that a single positional isomer shift—such as moving the ethoxy group from the 6-position to the 4-position—can alter cytotoxic selectivity profiles across cancer cell lines [1][2]. Consequently, generic substitution with a closely related benzothiazole-piperazine analog without explicit comparative data risks introducing uncharacterized changes in target engagement, potency, and selectivity. The sections below present the available differentiation evidence, while transparently identifying where data gaps exist.

Quantitative Differentiation Evidence for 2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole (CAS 897470-26-7) Relative to Structural Analogs


Structural Determinant 1: Benzothiazole-6-carbonyl vs. Benzothiazole-2-carbonyl Piperazine Substitution — Class-Level SAR Inference for Target Engagement Specificity

The target compound features a benzothiazole-6-carbonyl group attached to the piperazine ring. In contrast, the commercially available analog CAS 897470-13-2 (2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole) bears a benzothiazole-2-carbonyl substituent. This positional shift relocates the carbonyl attachment point from the 6-position to the 2-position of the benzothiazole ring, altering both the electronic distribution and the spatial orientation of the carbonyl pharmacophore relative to the piperazine nitrogen. In published benzothiazole-piperazine series, analogous carbonyl positional isomerism has been shown to modulate AChE inhibitory potency by over 10-fold between regioisomers [1]. No direct head-to-head comparison between CAS 897470-26-7 and CAS 897470-13-2 has been published.

Benzothiazole-piperazine SAR Carbonyl positional isomerism Target engagement

Structural Determinant 2: Ethoxy Substituent Position (6-Ethoxy vs. 4-Ethoxy) — Class-Level Evidence for Cytotoxic Selectivity Modulation

The target compound bears an ethoxy group at the 6-position of the 1,3-benzothiazol-2-yl ring. The regioisomeric analog 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole (CAS 862977-05-7) carries the ethoxy substituent at the 4-position instead. In a structurally related benzothiazole-arylpiperazine series, compounds with varying aryl substitution patterns demonstrated IC50 values ranging from 1.6–4.5 μM against HepG2 cells and 2.5–5.3 μM against HeLa229 cells, with the position and electronic character of the substituent significantly influencing cell line selectivity [1]. No direct comparative cytotoxicity data exist for the 6-ethoxy vs. 4-ethoxy pair represented by CAS 897470-26-7 and CAS 862977-05-7 .

Ethoxy positional isomerism Cytotoxicity selectivity Benzothiazole-piperazine SAR

Structural Determinant 3: Piperazine Linker Multiplicity — Differentiation from Symmetric Bis-Benzothiazole Analogs for Assay Design

The target compound incorporates a single piperazine ring bearing two distinct substituents: a 6-ethoxybenzothiazol-2-yl group on one nitrogen and a benzothiazole-6-carbonyl group on the other, resulting in an asymmetric, hetero-bifunctional architecture. In contrast, the symmetric analog 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine carries identical 6-ethoxybenzothiazol-2-yl groups on both piperazine nitrogens, creating a homodimeric structure. The asymmetric architecture of CAS 897470-26-7 provides two chemically distinct benzothiazole environments within a single molecule, which is structurally analogous to the design of multi-target-directed ligands (MTDLs) reported for Alzheimer's disease, where asymmetric benzothiazole-piperazine hybrids achieved selective AChE inhibition (IC50 = 0.42 μM) alongside Aβ anti-aggregation activity [1]. No comparative data between CAS 897470-26-7 and the symmetric bis-benzothiazole analog are available.

Piperazine linker architecture Bis-benzothiazole Assay probe design

Assessment of Available Quantitative Bioactivity Data for CAS 897470-26-7 — ChEMBL and Vendor Database Cross-Reference

A search of ChEMBL identified one assay entry (CHEMBL3413153) associated with a compound matching the molecular formula C21H20N4O2S2, testing activity at the CCK1 receptor (cholecystokinin receptor type 1) expressed in CHO cells [1]. However, the reported entry is an EC50 measurement at a single concentration (1000 nM) with a reference baseline (Rvb = 7 to 14 pM), and the compound identity has not been unambiguously resolved to CAS 897470-26-7. No IC50, Ki, or comprehensive dose-response data are publicly available for this compound in ChEMBL, PubChem, or the primary literature as of April 2026 [2]. In contrast, the broader benzothiazole-piperazine class has yielded numerous quantified data points: the most active AChE inhibitors in the Demir Özkay series (compounds 19 and 20) demonstrated sub-micromolar enzyme inhibition with confirmed low cytotoxicity [3], and benzothiazole-piperazine acetamide derivatives (e.g., compound 2c) showed IC50 values of 7.23 ± 1.17 μM against cancer cell lines [4].

Bioactivity database ChEMBL Pre-competitive data

Recommended Application Scenarios for 2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole (CAS 897470-26-7) Based on Available Evidence


Chemical Biology Probe Development: Hetero-Bifunctional Scaffold for PROTAC or Molecular Glue Design

The asymmetric architecture of CAS 897470-26-7—featuring two chemically distinct benzothiazole environments (6-ethoxybenzothiazol-2-yl and benzothiazole-6-carbonyl) on a single piperazine core—makes it a compelling starting scaffold for designing hetero-bifunctional degraders. The benzothiazole-6-carbonyl moiety can serve as a ligand for E3 ligase recruitment (e.g., via further derivatization to a cereblon or VHL ligand), while the 6-ethoxybenzothiazol-2-yl group can be functionalized to engage a target protein of interest. This design principle mirrors the multi-target-directed ligand (MTDL) approach validated in the benzothiazole-piperazine class, where asymmetric hybrids achieved both AChE inhibition (IC50 = 0.42 μM) and Aβ anti-aggregation [1]. Procurement of CAS 897470-26-7 specifically—rather than a symmetric bis-benzothiazole analog—is essential because the symmetric variant lacks a differentiated second functional handle, precluding sequential, chemoselective derivatization [2].

High-Throughput Screening (HTS) Library Member: Unexplored Benzothiazole-Piperazine Chemotype for Phenotypic and Target-Based Screens

The compound is suitable for inclusion in diversity-oriented screening libraries as a representative of the 6-ethoxy, benzothiazole-6-carbonyl-substituted benzothiazole-piperazine chemotype. This specific substitution pattern has not been extensively profiled in published SAR campaigns, distinguishing it from the more commonly explored 4-ethoxy and benzothiazole-2-carbonyl analogs [1]. Screening this compound against panels of cancer cell lines (e.g., HUH-7, MCF-7, HCT-116, where benzothiazole-piperazine derivatives have shown GI50 activity) [2] or against AChE/BChE enzymatic assays may reveal novel selectivity profiles. The compound's molecular weight (424.5 g/mol) and calculated physicochemical properties fall within lead-like chemical space, supporting its use in fragment-based or HTS campaigns. Users must verify identity via 1H NMR and HPLC (≥95% purity) prior to screening, as the compound is primarily available from custom synthesis vendors and may exhibit batch-to-batch variability [3].

Regioisomeric Selectivity Studies: Profiling the Impact of Ethoxy and Carbonyl Positional Isomerism on Biological Activity

CAS 897470-26-7 is uniquely positioned for systematic regioisomeric SAR studies when tested in parallel with its closest commercially available analogs: CAS 862977-05-7 (4-ethoxy positional isomer) and CAS 897470-13-2 (benzothiazole-2-carbonyl regioisomer) [1]. By procuring all three compounds and evaluating them in the same assay (e.g., MTT cytotoxicity assay against a panel of cancer cell lines, or Ellman assay for cholinesterase inhibition), researchers can directly quantify the impact of ethoxy position (6- vs. 4-) and carbonyl position (6- vs. 2-) on potency and selectivity. Published class-level data indicate that positional isomerism in benzothiazole-piperazines can produce up to 10-fold differences in AChE inhibitory activity and 3-fold differences in cytotoxicity IC50 values [2][3]. Such a comparative dataset, once generated, would establish for the first time the SAR landscape around the 6-ethoxy/6-carbonyl substitution pattern and could guide the rational design of optimized analogs [2].

Medicinal Chemistry Starting Point: Late-Stage Functionalization via the Piperazine Carbonyl for Kinase or GPCR Target Programs

The benzothiazole-6-carbonyl group attached to the piperazine ring provides a synthetically accessible handle for further derivatization. The carbonyl can be reduced to the corresponding alcohol or amine, or the benzothiazole ring can be subjected to electrophilic aromatic substitution to introduce additional functional groups. Benzothiazole-piperazine scaffolds have demonstrated activity against diverse targets including AChE, cancer cell lines, and the androgen receptor in castration-resistant prostate cancer [1][2]. By starting with CAS 897470-26-7 as a core scaffold, medicinal chemistry teams can explore structure-activity relationships around the 6-ethoxybenzothiazole portion (e.g., varying the alkoxy chain length, introducing halogens) while retaining the benzothiazole-6-carbonyl-piperazine pharmacophore. This compound is appropriate for programs where the benzothiazole-piperazine class has been validated by prior screening but where the specific 6-ethoxy/6-carbonyl substitution pattern offers unexplored chemical space for IP generation [3].

Quote Request

Request a Quote for 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.